molecular formula C12H22O3 B14503990 9,9-Dimethoxy-6-methylnon-5-en-2-one CAS No. 63284-81-1

9,9-Dimethoxy-6-methylnon-5-en-2-one

Cat. No.: B14503990
CAS No.: 63284-81-1
M. Wt: 214.30 g/mol
InChI Key: YKJLWFPKFVDOHR-UHFFFAOYSA-N
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Description

9,9-Dimethoxy-6-methylnon-5-en-2-one is an organic compound with the molecular formula C12H22O3 It is a derivative of nonenone, characterized by the presence of methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethoxy-6-methylnon-5-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-5-nonen-2-one with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 6-methyl-5-nonen-2-one and methanol.

    Reaction: Conducting the reaction in large reactors with precise control over temperature and catalyst concentration.

    Purification: Using distillation or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethoxy-6-methylnon-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

9,9-Dimethoxy-6-methylnon-5-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9-Dimethoxy-6-methylnon-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the double bond in its structure play a crucial role in its reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of their activity.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethoxy-6-methylnon-5-en-2-one
  • 2,3-Dimethoxy-6-((methyl(oxido)imino)methyl)benzoic acid
  • 5-Nonen-2-one, 9,9-dimethoxy-6-methyl-, (E)-

Uniqueness

This compound is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.

Properties

CAS No.

63284-81-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

9,9-dimethoxy-6-methylnon-5-en-2-one

InChI

InChI=1S/C12H22O3/c1-10(6-5-7-11(2)13)8-9-12(14-3)15-4/h6,12H,5,7-9H2,1-4H3

InChI Key

YKJLWFPKFVDOHR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C)CCC(OC)OC

Origin of Product

United States

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